Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

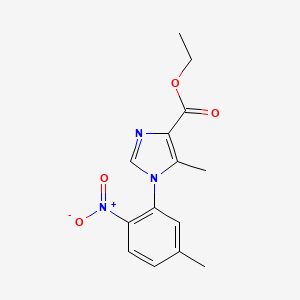

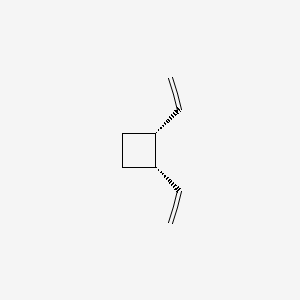

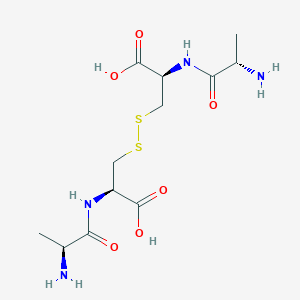

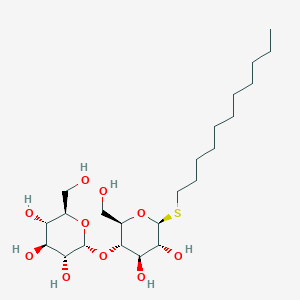

Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside is a chemical compound with the molecular formula C23H44O10S . It has a molecular weight of 512.7 g/mol . The IUPAC name for this compound is (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-undecylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol .

Molecular Structure Analysis

The molecular structure of this compound can be represented by its IUPAC name, which indicates the configuration of each chiral center in the molecule . The compound has a complex structure with multiple hydroxyl groups, a thioether linkage, and a long undecyl chain .Physical And Chemical Properties Analysis

The physical and chemical properties of Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside can be inferred from its molecular structure. It is likely to be a solid at room temperature due to the presence of the long undecyl chain. The multiple hydroxyl groups suggest that it may have some degree of solubility in polar solvents .Scientific Research Applications

Biochemical Research

Undecyl b-D-thiomaltopyranoside is often used in biochemical research . It’s a biochemical that’s used in proteomics research , which is the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells.

Protein Crystallization

This compound plays a significant role in protein crystallization . For instance, it has been used in the crystallization and preliminary X-ray analysis of membrane-bound pyrophosphatases . These enzymes enhance the survival of plants, protozoans, and prokaryotes in energy-constraining stress conditions .

Enzyme Studies

Undecyl b-D-thiomaltopyranoside is used in the study of enzymes, particularly membrane-bound pyrophosphatases (M-PPases) . These enzymes use pyrophosphate, a waste product of cellular metabolism, as an energy source for sodium or proton pumping .

Drug Target Research

M-PPases, which Undecyl b-D-thiomaltopyranoside helps to study, represent a possible drug target for treating diseases like malaria, leishmaniasis, and African sleeping sickness caused by protozoan organisms . This is especially true as humans and other mammals do not have an M-PPase .

Survival Enhancement Studies

The compound is used in research studying how organisms enhance their survival in conditions like low light intensity, anoxia, salt stress, and cold, where cells are energy constrained . M-PPases, which are studied using Undecyl b-D-thiomaltopyranoside, are found in plants, protozoans, and many prokaryotes, and enhance the survival of these organisms in such conditions .

Ion Pumping Research

Undecyl b-D-thiomaltopyranoside is used in research related to ion pumping . M-PPases, which this compound helps to study, catalyze a reaction where the energy released from pyrophosphate hydrolysis is converted to ion pumping .

Mechanism of Action

Target of Action

Undecyl b-D-thiomaltopyranoside is a biochemical used in proteomics research

Mode of Action

The mode of action of Undecyl b-D-thiomaltopyranoside is currently unknown . It’s possible that it interacts with its targets in a way that alters their function, but more research is needed to confirm this and to understand the specifics of these interactions.

Biochemical Pathways

properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-undecylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O10S/c1-2-3-4-5-6-7-8-9-10-11-34-23-20(30)18(28)21(15(13-25)32-23)33-22-19(29)17(27)16(26)14(12-24)31-22/h14-30H,2-13H2,1H3/t14-,15-,16-,17+,18-,19-,20-,21-,22-,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQISXDUZDUDUNY-GNKAUAAYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside | |

CAS RN |

148565-57-5 |

Source

|

| Record name | Undecyl 4-O-α-D-glucopyranosyl-1-thio-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148565-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.